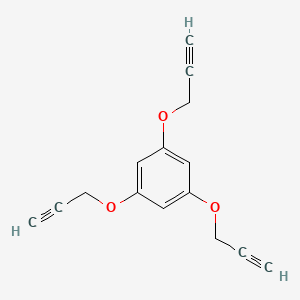

1,3,5-Tris(2-propynyloxy)benzene

Description

1,3,5-Tris(2-propynyloxy)benzene is a symmetric aromatic compound featuring a benzene core substituted with three 2-propynyloxy (–O–CH₂–C≡CH) groups at the 1,3,5 positions. The propynyloxy substituents introduce terminal alkyne functionalities, which are highly reactive in applications such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and polymer network formation. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing nature of the triple bond and steric effects of the substituents.

Propriétés

IUPAC Name |

1,3,5-tris(prop-2-ynoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h1-3,10-12H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZIFQJSKQJHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC(=C1)OCC#C)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5-Tris(2-propynyloxy)benzene can be synthesized through a multi-step reaction process. One common method involves the reaction of phloroglucinol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring high purity of starting materials and maintaining controlled reaction environments to achieve consistent yields .

Analyse Des Réactions Chimiques

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyloxy groups undergo regioselective [3+2] cycloaddition with azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is central to "click chemistry" and proceeds under mild conditions with copper(I) catalysts (e.g., CuSO₄/ascorbate) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a stabilizing ligand .

This reaction is exploited to create dendrimers for dye-sensitized solar cells, where the triazole linkages enhance electron transport .

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

In biological systems, copper-free SPAAC reactions utilize strained cyclooctynes (e.g., dibenzocyclooctyne, BCN) to conjugate azides without toxic copper catalysts. While not directly studied for 1,3,5-tris(2-propynyloxy)benzene, analogous propargyl ethers react efficiently under physiological conditions .

Reduction of Alkyne Groups

The terminal alkynes can be selectively reduced to alkenes or alkanes using hydrogenation catalysts:

| Reduction Type | Conditions | Product |

|---|---|---|

| Partial (to cis-alkene) | H₂, Lindlar catalyst (Pd/CaCO₃, quinoline) | 1,3,5-Tris(2-propenyloxy)benzene |

| Full (to alkane) | H₂, Pd/C or Raney Ni | 1,3,5-Tris(2-propyloxy)benzene |

These reductions modify electronic properties for tailored polymer backbones .

Oxidative Cleavage

The triple bonds undergo oxidative cleavage with strong oxidants (e.g., KMnO₄, O₃), yielding diketones or carboxylic acids:

This reactivity is leveraged to introduce polar functional groups for hydrophilic materials .

Polymerization

The compound serves as a trifunctional monomer in step-growth polymerization. For example:

| Polymerization Type | Conditions | Application |

|---|---|---|

| Thermal | 120–150°C, inert atmosphere | Conjugated polymers for OLEDs |

| Metal-Catalyzed | Cu(I), Pd(0) | Cross-linked networks for coatings |

Friedel-Crafts Alkylation/Acylation

While steric hindrance from the propargyloxy groups limits reactivity, Friedel-Crafts reactions may proceed with activated electrophiles (e.g., acyl chlorides) under Lewis acid catalysis (AlCl₃) .

Applications De Recherche Scientifique

Dye-Sensitized Solar Cells (DSSCs)

Overview:

1,3,5-Tris(2-propynyloxy)benzene is employed as a building block in the synthesis of novel dendrimer structures for use in dye-sensitized solar cells. These dendrimers improve light absorption and electron transport, thereby enhancing the overall efficiency of DSSCs.

Methodology:

- The compound is incorporated into dendrimer structures through click chemistry.

- These dendrimers are then integrated into the solar cell architecture.

Results:

Research indicates that incorporating this compound leads to improved solar cell performance due to enhanced light harvesting and charge transport capabilities. A study demonstrated that these dendrimer-based solar cells exhibited higher efficiency compared to traditional designs.

Metal-Organic Frameworks (MOFs)

Overview:

this compound serves as an organic linker in the formation of metal-organic frameworks (MOFs), which are porous materials utilized in gas storage, catalysis, and sensing applications.

Methodology:

- The compound coordinates with metal ions such as aluminum (Al), chromium (Cr), and copper (Cu) to form MOF structures.

Results:

Tailored MOFs created using this compound show tunable properties suitable for specific applications like gas adsorption or separation. These frameworks have been reported to enhance selectivity and capacity for various gases .

Synthesis of Functionalized Benzenes

Overview:

This compound acts as a precursor for synthesizing various functionalized benzenes through chemical reactions such as halogenation and alkylation.

Methodology:

- The compound undergoes specific chemical transformations to introduce diverse functional groups.

Results:

The resulting library of functionalized benzenes provides valuable materials for further studies or applications in pharmaceuticals and materials science .

Nanotechnology Applications

Overview:

this compound has been investigated for its potential in nanotechnology, particularly in the creation of dendrimer-based micelles that can serve as biocompatible nanocarriers.

Case Study:

A study demonstrated the synthesis of dendritic architectures using this compound along with biocompatible materials to achieve proper hydrophilic-hydrophobic balance for drug delivery systems . These micelles showed promise in improving solubility and bioavailability of therapeutic agents.

Thermal Cross-Linking Applications

Overview:

The compound is also utilized in the thermal cross-linking of polystyrene and poly(methyl methacrylate) thin films for dielectric applications.

Results:

Research indicated that incorporating this compound at low temperatures results in enhanced dielectric properties of the films, making them suitable for electronic applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Dye-Sensitized Solar Cells | Enhances light absorption and electron transport in DSSCs | Increased efficiency compared to traditional designs |

| Metal-Organic Frameworks | Serves as an organic linker for MOFs | Tunable properties for gas adsorption/separation |

| Functionalized Benzenes | Precursor for synthesizing various derivatives | Access to a library of functionalized compounds |

| Nanotechnology | Used in biocompatible nanocarriers | Improved solubility and bioavailability |

| Thermal Cross-Linking | Enhances dielectric properties in polymer films | Suitable for electronic applications |

Mécanisme D'action

The mechanism of action of 1,3,5-Tris(2-propynyloxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s propargyloxy groups can undergo click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and material science applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 1,3,5-Tris(2-propynyloxy)benzene with structurally analogous benzene derivatives, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physical Properties Comparison

Structural and Electronic Differences

- Substituent Effects: this compound: The terminal alkynes confer high reactivity toward cycloaddition reactions, making it valuable in material science. The triple bond’s electron-withdrawing nature may reduce electron density on the benzene ring compared to electron-donating groups like methoxy . Benzene-1,3,5-triyl tris(2,2-dimethylpropanoate): Bulky ester groups increase molecular weight and steric hindrance, favoring crystalline packing (triclinic P1 space group) . Ester groups are less reactive than alkynes but hydrolyzable under acidic/basic conditions. 1,3,5-Tris(2-hydroxyethoxy)benzene: Hydroxyethoxy substituents enhance hydrophilicity and hydrogen-bonding capacity, improving solubility in polar solvents like water or ethanol .

Activité Biologique

1,3,5-Tris(2-propynyloxy)benzene is an organic compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₁₅H₁₂O₃

- Molecular Weight : 240.26 g/mol

- Melting Point : Approximately 82°C

- Physical State : Solid at room temperature

The compound features a benzene ring substituted with three propynyloxy groups, enhancing its reactivity and potential applications in synthetic chemistry and material sciences .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Material : 1,3,5-trihydroxybenzene is used as a precursor.

- Reagents : 2-propyn-1-ol is reacted with a suitable catalyst under controlled conditions.

- Purification : The product is purified through recrystallization techniques to obtain a high-purity solid .

Research indicates that this compound interacts with various cellular pathways, potentially influencing cell proliferation and apoptosis. The compound has been studied for its ability to form stable linkages in biological systems through click chemistry, which may lead to novel therapeutic applications .

Case Studies and Findings

-

Anticancer Activity :

- A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines by inducing apoptosis through modulation of the PI3K/AKT signaling pathway .

- Plant Growth Regulation :

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1,3-Di(phenylethynyl)benzene | Disubstituted benzene | Exhibits strong photoluminescence properties |

| 1,3-Bis(2-propenyloxy)benzene | Disubstituted benzene | Similar reactivity but different substituent characteristics |

| 1,3,5-Triethynylbenzene | Trisubstituted benzene | Used in material science |

The unique combination of three propynyloxy groups in this compound distinguishes it from other compounds, allowing for diverse synthetic pathways and applications in pharmaceuticals and materials science .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3,5-Tris(2-propynyloxy)benzene, and how can reaction efficiency be optimized?

- Methodology : A common approach involves nucleophilic substitution reactions using 1,3,5-trihydroxybenzene (phloroglucinol) and propargyl bromide. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ or Cs₂CO₃ at 80–100°C for 12–24 hours. Optimization includes:

- Catalyst selection : Cs₂CO₃ enhances reactivity due to its strong basicity and solubility .

- Solvent purity : Anhydrous conditions prevent hydrolysis of propargyl bromide.

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/water) yields pure product.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Look for characteristic peaks (e.g., aromatic protons at δ 6.7–7.0 ppm, propargyl CH₂ at δ 4.2–4.5 ppm, and terminal alkynes at δ 2.5–3.0 ppm) .

- FT-IR : Confirm C≡C stretches at ~2100–2250 cm⁻¹ .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺) with <5 ppm mass accuracy .

Advanced Research Questions

Q. What crystallographic techniques are suitable for analyzing the molecular packing and supramolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals:

- Space group and unit cell parameters : For analogous tri-substituted benzene derivatives, triclinic P1 symmetry is common with unit cell dimensions a = 9.48 Å, b = 10.69 Å, c = 11.48 Å .

- Intermolecular interactions : Weak C–H···O or π–π stacking (3.5–4.0 Å) can influence thermal stability .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Case example : Unexpected splitting in ¹H NMR signals may arise from restricted rotation of propargyl groups or polymorphism.

- Methodology :

- Variable-temperature NMR : Conduct experiments at 25–60°C to observe dynamic effects .

- PXRD : Compare experimental patterns with simulated data from SCXRD to identify polymorphs .

- DFT calculations : Model optimized geometries to predict NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G*) .

Q. What strategies improve the thermal stability of this compound in high-temperature applications?

- Methodology :

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., ~250°C for tri-substituted benzene derivatives) .

- Structural modifications : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder degradation pathways .

- Crosslinking : Utilize alkyne groups for click chemistry to form thermally robust networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.